molecular formula C9H6BrNS B1277947 2-Bromo-4-phenylthiazole CAS No. 57516-16-2

2-Bromo-4-phenylthiazole

Cat. No.: B1277947
CAS No.: 57516-16-2
M. Wt: 240.12 g/mol
InChI Key: WUZLTINVLOBXQS-UHFFFAOYSA-N
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Description

2-Bromo-4-phenylthiazole is a heterocyclic organic compound with the molecular formula C9H6BrNS and a molecular weight of 240.12 g/mol . It features a thiazole ring substituted with a bromine atom at the 2-position and a phenyl group at the 4-position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

2-Bromo-4-phenylthiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The compound’s interaction with proteins often involves binding to specific active sites, altering the protein’s conformation and function. These interactions can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions, which are crucial for cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, for example, it has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This compound can also affect gene expression, leading to the upregulation or downregulation of genes involved in cell cycle regulation and apoptosis. Additionally, this compound influences cellular metabolism by altering the activity of metabolic enzymes, which can impact the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation . This binding often involves interactions with key amino acid residues within the enzyme’s active site, resulting in conformational changes that affect enzyme activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have identified specific dosage thresholds beyond which the compound’s beneficial effects are outweighed by its toxicity. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the biosynthesis of essential metabolites, leading to a decrease in their levels. Additionally, this compound can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, this compound may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity. The compound’s ability to accumulate in specific tissues can also impact its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism. The precise localization of this compound within the cell is a key determinant of its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenylthiazole typically involves the bromination of 4-phenylthiazole. One common method includes the reaction of 4-phenylthiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-phenylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form 4-phenylthiazole.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: The primary product is 4-phenylthiazole.

Scientific Research Applications

2-Bromo-4-phenylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

    Industry: It is used in the synthesis of dyes, biocides, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Bromo-4-methylthiazole
  • 2-Bromo-4-chlorothiazole
  • 2-Bromo-4-tert-butylthiazole

Comparison: 2-Bromo-4-phenylthiazole is unique due to the presence of the phenyl group, which enhances its stability and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-bromo-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZLTINVLOBXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432844
Record name 2-Bromo-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57516-16-2
Record name 2-Bromo-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57516-16-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-phenylthiazol-2(3H)-one (300 mg, 1.7 mmol) and POBr3 (4.85 g, 17.0 mmol) was heated to 100° C. in a sealed tube for 10 h. The reaction mixture was poured in ice water and the organic product was extracted with EtOAc. The combined extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 1% EtOAc in petroleum ether) to get 2-bromo-4-phenylthiazole (300 mg, yield 73%) as light brown colored liquid. 1H NMR (300 MHz, CDCl3) δ 7.88-7.85 (m, 2H), 7.46-7.35 (m, 4H). MS (ESI) m/z: Calculated for C9H6BrNS: 240.94. found: 242.0 (M+H)+
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
4.85 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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